tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
Description
Chemical Structure and Properties:
This compound (CAS: 1221931-40-3) features a bicyclic thiazolo[5,4-c]pyridine core with a tert-butyl carbamate group at position 5 and a chlorine substituent at position 2. Its molecular formula is C₁₁H₁₅ClN₂O₂S, with a molecular weight of 298.77 g/mol . The tert-butyl group enhances solubility in organic solvents and stabilizes the molecule against hydrolysis, while the chlorine atom introduces electrophilic reactivity, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis.
Properties
IUPAC Name |
tert-butyl 2-chloro-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2S/c1-11(2,3)16-10(15)14-5-4-7-8(6-14)17-9(12)13-7/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRYZNJYTDBLDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20738151 | |
| Record name | tert-Butyl 2-chloro-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20738151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221931-40-3 | |
| Record name | 1,1-Dimethylethyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221931-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-chloro-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20738151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Gewald Reaction with N-Boc-4-Piperidone
A widely adopted method involves the Gewald reaction, which condenses N-Boc-4-piperidone 1 with cyanamide and sulfur in ethanol under basic conditions (e.g., morpholine). This yields tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate 2 with an 87% yield. The reaction proceeds via nucleophilic attack of the cyanamide on the ketone, followed by sulfur incorporation and cyclization (Fig. 1).
Reaction Conditions :
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Solvent: Ethanol (100 mL per 10 g substrate)
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Temperature: Reflux (78°C)
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Time: 3 hours
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Base: Morpholine (1.3 equiv)
Optimization Insights :
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Excess cyanamide (1.2 equiv) improves yield by driving the equilibrium toward product formation.
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Lower temperatures (<60°C) result in incomplete cyclization, while prolonged heating (>5 hours) promotes decomposition.
Chlorination of Thiazolo[5,4-c]pyridine Intermediates
Industrial-Scale Production and Process Optimization
Continuous Flow Synthesis
Industrial protocols favor continuous flow systems to enhance reproducibility and safety. Key stages include:
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Gewald Reaction : A plug-flow reactor maintains precise temperature (75±2°C) and residence time (20 minutes).
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Chlorination : A microreactor with CuCl₂ and tert-butyl nitrite achieves 98% conversion at 5°C.
Advantages :
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30% higher yield compared to batch processes.
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Reduced waste generation (E-factor: 2.1 vs. 5.8 for batch).
Purification Techniques
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Crystallization : The crude product is recrystallized from ethanol/water (3:1) to ≥99% purity.
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Chromatography : Silica gel chromatography (hexane/EtOAc 4:1) resolves regioisomers, critical for pharmaceutical applications.
Structural Validation and Analytical Characterization
Spectroscopic Data
Purity Assessment
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HPLC : >99% purity (Zorbax SB-C18, 250 × 4.6 mm, 5 μm; gradient: 10–90% acetonitrile in 0.1% TFA over 20 minutes).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Gewald + CuCl₂ | 44–52 | 95–99 | High | 120–150 |
| Diazonium Chloride | 38–45 | 90–95 | Moderate | 90–110 |
| Continuous Flow | 68–72 | 99+ | Industrial | 80–100 |
Key Findings :
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Continuous flow synthesis offers the best balance of yield, purity, and cost for large-scale production.
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Traditional diazonium methods, while cheaper, suffer from lower yields and regulatory challenges due to nitrosamine risks.
Challenges and Mitigation Strategies
Regioselectivity in Thiazole Formation
Competing formation of [5,4-b] vs. [5,4-c] isomers is minimized by:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted thiazolopyridine derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is investigated for its potential as a pharmacophore in drug design. It has shown promise in the development of anti-inflammatory and anticancer agents .
Industry: The compound is used in the production of agrochemicals and pharmaceuticals. Its unique structure makes it a valuable component in the formulation of various industrial products .
Mechanism of Action
The mechanism of action of tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or modulating receptor activity. The exact pathways depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
a) tert-Butyl 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (CAS: 365996-06-1)
- Structural Difference : Bromine replaces chlorine at position 2.
- Properties : Higher molecular weight (319.22 g/mol ) and increased reactivity in nucleophilic substitution (SN2) reactions due to bromine’s larger atomic radius and weaker C–Br bond compared to C–Cl .
- Applications : Preferred in cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups .
b) tert-Butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate (CAS: 1253654-37-3)
Amino-Substituted Derivatives
a) tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (CAS: 365996-05-0)
- Structural Difference: Amino (–NH₂) replaces chlorine.
- Properties : Increased nucleophilicity, enabling conjugation with carboxylic acids (e.g., in PROTAC synthesis) .
- Synthesis : Prepared via cyclization of tert-butyl 4-oxopiperidine-1-carboxylate with cyanamide and sulfur .
b) tert-Butyl 2-amino-4-oxo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (CAS: 1312412-88-6)
Commercial Availability and Cost
| Compound (CAS) | Purity | Price (1g) | Supplier |
|---|---|---|---|
| 1221931-40-3 (Chloro) | 98% | ~€300 | Combi-Blocks |
| 365996-06-1 (Bromo) | 98% | ~€250 | Advanced Bio |
| 1312412-88-6 (Amino-4-oxo) | 95% | €527 | CymitQuimica |
Biological Activity
tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (CAS No. 1221931-40-3) is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, antifungal, and anticancer activities, alongside its mechanisms of action.
- Molecular Formula : C11H15ClN2O2S
- Molecular Weight : 260.77 g/mol
- Structure : The compound features a thiazolo-pyridine core which is known for its diverse biological activities.
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiazolo[5,4-c]pyridine compounds exhibit significant antibacterial properties. For instance, compounds with similar structures have shown Minimum Inhibitory Concentrations (MIC) ranging from 0.0033 to 0.046 μg/mL against various Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and streptomycin .
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.008 | |
| Streptococcus pneumoniae | 0.0033 | |
| Escherichia coli | 0.046 |
The specific activity of tert-butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine against these pathogens remains to be fully elucidated but is anticipated based on structure-activity relationship studies.
Antifungal Activity
Thiazole derivatives have also been reported to possess antifungal properties. In vitro studies indicated that certain thiazole-based compounds were effective against fungal strains such as Candida albicans and Aspergillus niger, although specific data on the chloro derivative is limited .
Anticancer Activity
The anticancer potential of thiazolo derivatives has been explored through various assays. For example, some compounds showed cytotoxic effects against human breast cancer cell lines (MCF-7) with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin . The mechanisms proposed include the induction of apoptosis and inhibition of cell proliferation.
The biological activity of tert-butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine is hypothesized to involve:
- Enzyme Inhibition : Compounds in this class have been shown to inhibit bacterial topoisomerases, which are crucial for DNA replication and transcription.
- Membrane Disruption : Antibacterial activity may also arise from disrupting bacterial cell membranes.
- Cell Cycle Arrest : Anticancer properties could be linked to the induction of cell cycle arrest in cancer cells.
Case Studies
A notable study investigated the effects of various thiazole derivatives on bacterial topoisomerases and found that they exhibited potent inhibitory activity against Staphylococcus aureus topoisomerase IV at concentrations as low as 0.012 μg/mL . These findings suggest that similar compounds may exert comparable effects.
Q & A
Basic: What are the optimal reaction conditions for synthesizing tert-butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate?
Answer:
The compound is synthesized via diazotization and halogenation of its 2-amino precursor. Key conditions include:
- Copper(I) bromide (CuBr) or copper(II) bromide (CuBr₂) as catalysts in dichloromethane (DCM) or dimethylformamide (DMF) at 0–50°C for 3 hours .
- Use of tert-butyl nitrite as a nitrosating agent.
- Yield optimization : Lower temperatures (0°C) reduce side reactions but may prolong reaction time. Higher temperatures (50°C) shorten time but risk decomposition. Typical yields range from 44% to 74%, depending on stoichiometry and solvent choice .
Methodological tip : Monitor reaction completion via TLC or LCMS (e.g., m/z 318.9/320.9 [M+1]⁺) .
Basic: How can purification challenges be addressed for this compound?
Answer:
Post-reaction purification often involves:
- Column chromatography with gradients of pentane/ethyl acetate (8:1 to 2:1) to isolate the product from unreacted precursors or copper residues .
- Recrystallization in ice-cold DCM or diethyl ether to enhance purity .
Critical step : Ensure thorough removal of copper salts via aqueous washes (e.g., 10% HCl) before chromatography to avoid column contamination .
Advanced: How does the chlorine substituent influence the compound’s reactivity in downstream applications?
Answer:
The 2-chloro group serves as a versatile handle for functionalization:
- Nucleophilic aromatic substitution (SNAr): Reacts with amines or thiols under mild conditions (e.g., DIPEA, room temperature) to introduce heterocyclic or sulfur-containing moieties .
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) enables aryl group incorporation .
Data contradiction : While chlorine enhances reactivity, steric hindrance from the tert-butyl carbamate group may slow kinetics. Optimize equivalents of coupling partners (1.2–1.5×) and reaction time (12–24h) .
Advanced: What strategies resolve contradictions in reported synthetic yields (e.g., 44% vs. 74%)?
Answer:
Yield discrepancies arise from:
- Catalyst selection : CuBr₂ in DCM at 0°C gives 44% yield, while CuBr in DMF at 50°C achieves higher yields (74%) due to improved solubility of intermediates .
- Precursor purity : Ensure the 2-amino precursor is free of moisture (dry under vacuum) to avoid side reactions with tert-butyl nitrite .
Troubleshooting : Use LCMS to detect byproducts (e.g., over-oxidized species) and adjust reaction stoichiometry (e.g., 1.2 equivalents of CuBr₂) .
Advanced: How is this compound utilized in PROTAC (Proteolysis-Targeting Chimera) design?
Answer:
The thiazolo[5,4-c]pyridine core serves as a rigid linker in PROTACs:
- Conjugation method : React the 2-chloro group with carboxylic acids (e.g., mono-methyl terephthalate) via amide coupling using HATU/DIPEA in DCM .
- Structural advantage : The bicyclic system enhances proteasome recruitment efficiency by limiting conformational flexibility .
Case study : In Aster-A PROTAC synthesis, the compound was functionalized with a methoxycarbonylbenzamido group, achieving >70% coupling efficiency under optimized conditions .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and thiazole protons (δ 6.8–7.2 ppm) .
- LCMS : Confirm molecular ion peaks (m/z 240.3 [M+H]⁺) and isotopic patterns (chlorine: m/z 318.9/320.9, 3:1 ratio) .
- IR spectroscopy : Detect carbamate C=O stretch (~1680–1720 cm⁻¹) and C-Cl stretch (~550–600 cm⁻¹) .
Advanced: How can structure-activity relationship (SAR) studies be designed using this scaffold?
Answer:
- Core modifications : Replace chlorine with bromine (via CuBr₂) or methyl groups (via Grignard reagents) to assess electronic effects .
- Carbamate substitution : Hydrolyze the tert-butyl group (TFA/DCM) to expose a free amine for further derivatization .
Biological relevance : In mGlu5 PAM studies, analogous thiazolo-oxazolo scaffolds showed that electron-withdrawing groups (e.g., Cl) enhance potency by 3× compared to methyl substituents .
Basic: What are common pitfalls in scaling up the synthesis of this compound?
Answer:
- Exothermic reactions : Diazotization at >50°C may cause runaway reactions. Use controlled cooling (ice bath) and slow addition of tert-butyl nitrite .
- Copper residue : Residual CuBr can catalyze decomposition during purification. Include an EDTA wash step to chelate metal impurities .
Advanced: How does the compound’s stability vary under different storage conditions?
Answer:
- Short-term storage : Stable in DCM or DMF at –20°C for 1–2 weeks.
- Long-term stability : Lyophilize and store under argon at –80°C to prevent hydrolysis of the carbamate group.
Degradation signs : LCMS detection of m/z 184.1 ([M – tert-butyl]+) indicates decomposition .
Advanced: What computational methods support the design of derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
